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Compound of Interest

Compound Name: Sulfo-Cy3-Tetrazine

Cat. No.: B15599144 Get Quote

Application Notes: Sulfo-Cy3-Tetrazine for Flow
Cytometry
Harnessing Bioorthogonal Chemistry for Precise Cellular Analysis

Sulfo-Cy3-Tetrazine is a water-soluble, bright, and photostable fluorescent dye that is an

invaluable tool for flow cytometry applications.[1][2] It belongs to the cyanine dye family and

emits a bright orange-red fluorescence, making it readily detectable by standard flow cytometry

equipment.[1] The key to its utility lies in the tetrazine moiety, which enables a highly specific

and efficient labeling reaction known as the inverse-electron-demand Diels-Alder (iEDDA)

cycloaddition.[3][4] This bioorthogonal reaction occurs rapidly with a trans-cyclooctene (TCO)

group, forming a stable covalent bond without the need for catalysts that could be harmful to

cells.[3][4][5]

A significant advantage of many tetrazine-dye conjugates is their fluorogenic nature.[3][6][7] In

its unconjugated state, the tetrazine group can quench the fluorescence of the Cy3 dye.[7][8]

Upon reaction with a TCO-modified target, this quenching effect is relieved, leading to a

substantial increase in the fluorescence signal.[3][7] This "turn-on" feature is particularly

beneficial for flow cytometry, as it minimizes background fluorescence from unbound probes,

enabling no-wash staining protocols and improving the signal-to-noise ratio.[7][8][9]
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Immunophenotyping: By conjugating TCO to antibodies specific for cell surface markers,

researchers can achieve highly specific labeling of cell populations. Subsequent incubation

with Sulfo-Cy3-Tetrazine results in bright and specific staining of the target cells for precise

quantification.

Cell Tracking and Proliferation: Cells can be metabolically labeled with TCO-containing

sugars or amino acids, or their surfaces can be chemically modified to introduce TCO

groups. The cells can then be labeled with Sulfo-Cy3-Tetrazine for tracking studies or to

monitor cell division by dye dilution.

Receptor-Ligand Interaction Studies: TCO can be incorporated into ligands to study their

binding to cell surface receptors. Flow cytometry can then be used to quantify the extent of

binding by labeling with Sulfo-Cy3-Tetrazine.

Quantitative Data Summary
The following table summarizes key quantitative parameters for the Sulfo-Cy3-Tetrazine and

TCO-tetrazine ligation system.
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Parameter Value
Significance in Flow
Cytometry

Sulfo-Cy3 Excitation Maximum

(λex)
~554 nm[1]

Compatible with standard 561

nm yellow-green lasers found

in most flow cytometers.

Sulfo-Cy3 Emission Maximum

(λem)
~568 nm[1]

Emits in the orange-red region

of the spectrum, allowing for

easy detection and

combination with other

fluorophores in multicolor

panels.

TCO-Tetrazine Ligation Rate

Constant (k₂)
10³ - 10⁶ M⁻¹s⁻¹[3][4]

The extremely fast reaction

kinetics enable rapid and

efficient cell labeling, even at

low concentrations of labeling

reagents.[4]

Fluorescence Turn-On Ratio Up to 30-fold[6]

The significant increase in

fluorescence upon ligation

minimizes background from

unbound dye, improving the

distinction between positive

and negative populations.

Photostability Good[3]

The Cy3 fluorophore is

relatively photostable, ensuring

a stable signal during data

acquisition.

Water Solubility High[1]

The "sulfo" group enhances

water solubility, making it ideal

for use in aqueous buffers for

cell staining.

Experimental Workflow and Chemical Reaction

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://axispharm.com/product-category/fluorescent-dyes/cyanine-dyes/sulfo-cyanine3-dye/
https://axispharm.com/product-category/fluorescent-dyes/cyanine-dyes/sulfo-cyanine3-dye/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cy5_PEG8_Tetrazine_TCO_Ligation.pdf
https://broadpharm.com/protocol_files/tco_tz_click_chemistry
https://broadpharm.com/protocol_files/tco_tz_click_chemistry
https://www.atto-tec.com/images/ATTO/Procedures/Tetrazine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cy5_PEG8_Tetrazine_TCO_Ligation.pdf
https://axispharm.com/product-category/fluorescent-dyes/cyanine-dyes/sulfo-cyanine3-dye/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagrams illustrate the general experimental workflow for labeling cells and the

underlying chemical reaction.

Experimental Workflow
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Caption: General workflow for cell labeling using TCO-modification and Sulfo-Cy3-Tetrazine.
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Bioorthogonal Ligation Reaction

TCO-modified
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+
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→
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Click to download full resolution via product page

Caption: The inverse electron demand Diels-Alder cycloaddition (iEDDA) reaction.

Detailed Experimental Protocols
Protocol 1: Immunophenotyping of Suspension Cells
This protocol describes the labeling of cell surface antigens using a TCO-modified primary

antibody followed by Sulfo-Cy3-Tetrazine.

Materials:
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Suspension cells (e.g., PBMCs, splenocytes)

TCO-modified primary antibody specific for a cell surface marker

Sulfo-Cy3-Tetrazine

Anhydrous DMSO

FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Flow cytometry tubes

Procedure:

Cell Preparation:

Count cells and aliquot approximately 1 x 10⁶ cells per tube.

Wash the cells once with 2 mL of ice-cold FACS buffer.

Centrifuge at 300 x g for 5 minutes at 4°C and aspirate the supernatant.

TCO-Antibody Staining:

Resuspend the cell pellet in 100 µL of FACS buffer containing the optimal concentration of

the TCO-modified primary antibody (typically 1-10 µg/mL, should be titrated).

Incubate for 30-60 minutes at 4°C, protected from light.[3]

Washing:

Add 2 mL of ice-cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes at

4°C.

Aspirate the supernatant and repeat the wash step twice to ensure complete removal of

unbound antibody.[3]

Sulfo-Cy3-Tetrazine Ligation:
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Prepare a 1 mM stock solution of Sulfo-Cy3-Tetrazine in anhydrous DMSO.[3]

Dilute the stock solution in FACS buffer to a final working concentration of 1-10 µM. The

optimal concentration should be determined empirically.[3]

Resuspend the cell pellet in 100 µL of the Sulfo-Cy3-Tetrazine staining solution.

Incubate for 15-30 minutes at room temperature, protected from light.[3][6]

Final Washes:

Add 2 mL of ice-cold FACS buffer and centrifuge at 300 x g for 5 minutes at 4°C.

Aspirate the supernatant. Repeat this wash step at least once.

Note: For fluorogenic probes, this washing step may be optional, but it is recommended

for achieving the lowest possible background.[6]

Data Acquisition:

Resuspend the final cell pellet in 500 µL of FACS buffer.

Acquire data on a flow cytometer using the appropriate laser (e.g., 561 nm) and emission

filter (e.g., ~585/42 nm bandpass).

Protocol 2: Labeling of TCO-Metabolically Engineered
Cells
This protocol is for labeling cells that have been metabolically engineered to express TCO

groups on their surface glycans.

Materials:

Cells metabolically engineered with a TCO-modified sugar (e.g., Ac₄ManNAz followed by

reaction with a TCO-alkyne)

Sulfo-Cy3-Tetrazine
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Anhydrous DMSO

FACS Buffer

Flow cytometry tubes

Procedure:

Cell Preparation:

Harvest the metabolically engineered cells and prepare a single-cell suspension.

Count and aliquot approximately 1 x 10⁶ cells per tube.

Wash the cells once with 2 mL of ice-cold FACS buffer, centrifuge at 300 x g for 5 minutes

at 4°C, and aspirate the supernatant.

Sulfo-Cy3-Tetrazine Ligation:

Prepare a 1-10 µM working solution of Sulfo-Cy3-Tetrazine in FACS buffer from a 1 mM

DMSO stock.

Resuspend the cell pellet in 100 µL of the Sulfo-Cy3-Tetrazine staining solution.

Incubate for 15-30 minutes at room temperature, protected from light.[3]

Washing and Data Acquisition:

Wash the cells twice with 2 mL of ice-cold FACS buffer as described in Protocol 1.

Resuspend the final cell pellet in 500 µL of FACS buffer.

Acquire data on a flow cytometer.

Signaling Pathway Visualization
While Sulfo-Cy3-Tetrazine labeling itself does not directly probe a specific signaling pathway,

it can be used to identify and isolate cells based on the expression of proteins that are part of a
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pathway. The following is a generic representation of how this labeling strategy fits into the

analysis of a cell signaling event.

Analysis of Signaling Pathway Activation

Flow Cytometry Detection
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Click to download full resolution via product page

Caption: Use of Sulfo-Cy3-Tetrazine labeling to identify cells that have undergone a specific

signaling event.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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